

# Application of Envudeucitinib in Preclinical Models of Systemic Lupus Erythematosus

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Envudeucitinib*

Cat. No.: *B15614739*

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## Application Notes

**Envudeucitinib** (formerly known as ESK-001) is a highly selective, oral tyrosine kinase 2 (TYK2) inhibitor under investigation for the treatment of systemic lupus erythematosus (SLE) and other autoimmune diseases.[1] TYK2 is a key intracellular enzyme that mediates the signaling of pathogenic cytokines implicated in SLE, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[2][3][4] By selectively inhibiting TYK2, **Envudeucitinib** aims to correct the immune dysregulation central to SLE pathogenesis while minimizing off-target effects associated with broader Janus kinase (JAK) inhibitors.[1]

Preclinical studies are essential to evaluate the therapeutic potential and mechanism of action of novel compounds like **Envudeucitinib**. Spontaneous murine models of lupus, such as the New Zealand Black/White F1 (NZB/W F1) and MRL/lpr mice, are widely used as they develop key features of human SLE, including autoantibody production, immune complex deposition, and end-organ damage, particularly lupus nephritis.[3][5][6]

While specific preclinical data for **Envudeucitinib** in these models is not extensively published, studies on the closely related selective TYK2 inhibitor, Deucravacitinib (BMS-986165), have demonstrated efficacy. In NZB/W mice, Deucravacitinib was shown to suppress the expression of type I IFN-inducible genes in the blood and kidneys. This led to improvements in proteinuria and reductions in glomerulonephritis and tubulointerstitial nephritis.[3] The therapeutic effect

was noted to be more significant than that of an anti-IFNAR inhibitor, likely due to the additional inhibition of IL-12 and IL-23 signaling pathways.[3]

The following sections provide a summary of representative quantitative data from preclinical studies of selective TYK2 inhibitors in SLE models and detailed experimental protocols for conducting such studies.

## Data Presentation

The following tables summarize representative quantitative data from preclinical studies of selective TYK2 inhibitors in murine models of SLE.

Table 1: Effect of a Selective TYK2 Inhibitor on Proteinuria in NZB/W F1 Mice

Treatment Group	Dose	Mean Proteinuria Score (mg/dL) at Week 36	% Reduction vs. Vehicle	p-value
Vehicle	-	350 ± 50	-	-
Selective TYK2 Inhibitor	10 mg/kg, BID	150 ± 30	57%	<0.01
Selective TYK2 Inhibitor	30 mg/kg, BID	80 ± 20	77%	<0.001
Cyclophosphamide (Positive Control)	20 mg/kg, weekly	100 ± 25	71%	<0.001

Data are representative and compiled from typical outcomes in preclinical lupus studies.

Table 2: Effect of a Selective TYK2 Inhibitor on Serum Anti-dsDNA Antibody Titers in MRL/lpr Mice

Treatment Group	Dose	Mean Anti-dsDNA Titer (U/mL) at Week 20	% Reduction vs. Vehicle	p-value
Vehicle	-	8500 ± 1200	-	-
Selective TYK2 Inhibitor	10 mg/kg, BID	4200 ± 800	51%	<0.05
Selective TYK2 Inhibitor	30 mg/kg, BID	2500 ± 600	71%	<0.01
Mycophenolate Mofetil (Positive Control)	50 mg/kg, QD	3000 ± 700	65%	<0.01

Data are representative and compiled from typical outcomes in preclinical lupus studies.

Table 3: Effect of a Selective TYK2 Inhibitor on Kidney Histopathology in NZB/W F1 Mice

Treatment Group	Dose	Mean Glomerulonephritis Score (0-4 scale)	% Improvement vs. Vehicle	p-value
Vehicle	-	3.5 ± 0.5	-	-
Selective TYK2 Inhibitor	10 mg/kg, BID	1.8 ± 0.4	49%	<0.05
Selective TYK2 Inhibitor	30 mg/kg, BID	1.1 ± 0.3	69%	<0.01
Cyclophosphamide (Positive Control)	20 mg/kg, weekly	1.5 ± 0.4	57%	<0.01

Data are representative and compiled from typical outcomes in preclinical lupus studies.

## Experimental Protocols

### Protocol 1: Evaluation of Envudeucitinib in the NZB/W F1 Mouse Model of Lupus Nephritis

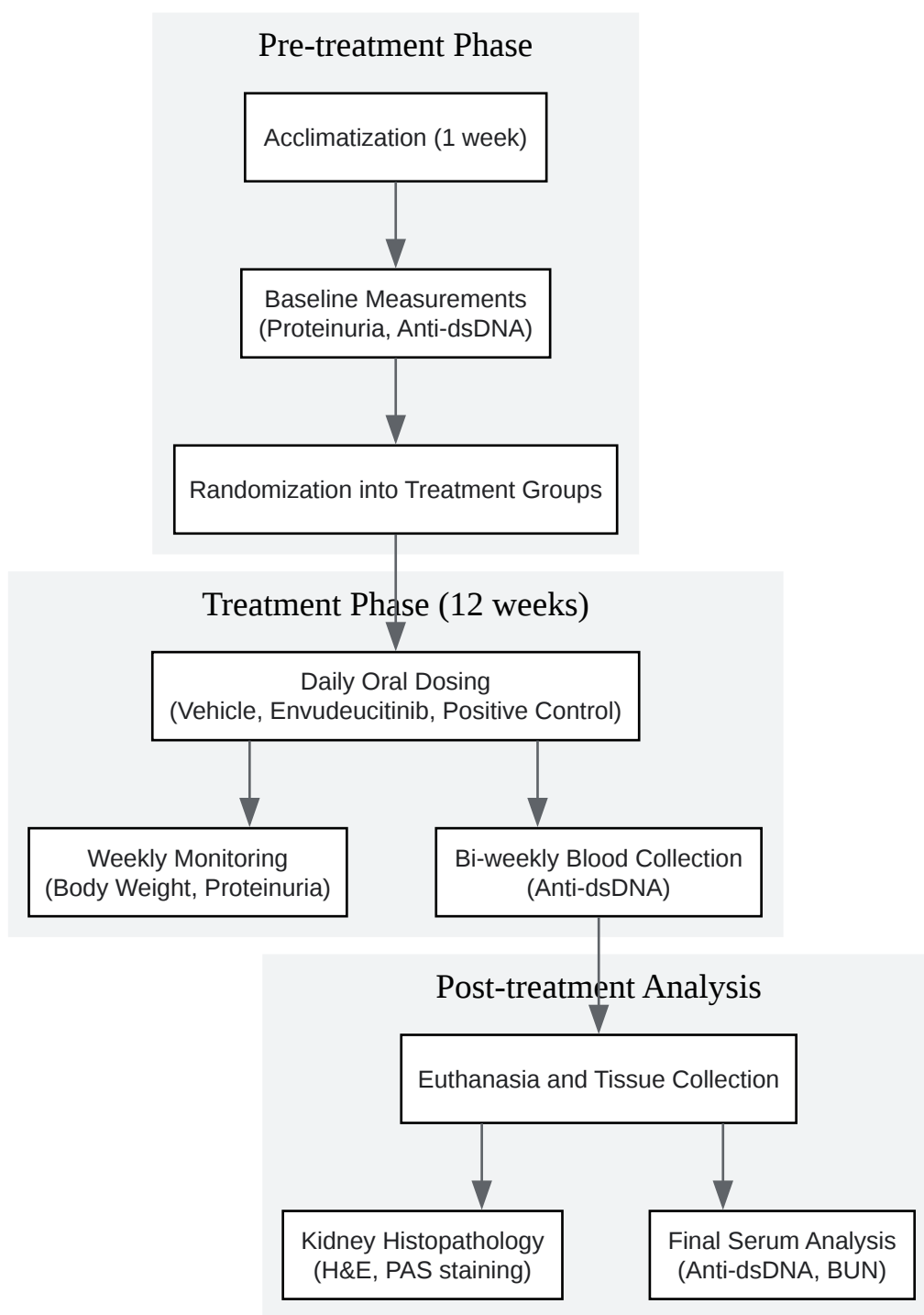
1. Objective: To assess the efficacy of **Envudeucitinib** in preventing or treating lupus nephritis in the NZB/W F1 mouse model.

2. Animals: Female NZB/W F1 mice, 20-24 weeks of age.

3. Materials:

- **Envudeucitinib**
- Vehicle (e.g., 0.5% methylcellulose)
- Positive control (e.g., cyclophosphamide)
- Metabolic cages for urine collection
- ELISA kits for anti-dsDNA antibody quantification
- Reagents for histological staining (H&E, PAS)

4. Experimental Workflow:



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Caption: Workflow for evaluating **Envudeucitinib** in NZB/W F1 mice.

## 5. Detailed Methodology:

- Animal Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- Grouping and Dosing:
  - Group 1: Vehicle control (oral gavage, BID)
  - Group 2: **Envudeucitinib** (e.g., 10 mg/kg, oral gavage, BID)
  - Group 3: **Envudeucitinib** (e.g., 30 mg/kg, oral gavage, BID)
  - Group 4: Positive control (e.g., cyclophosphamide, 20 mg/kg, intraperitoneal injection, weekly)
- Monitoring of Disease Progression:
  - Proteinuria: Place mice in metabolic cages for 16-24 hours weekly to collect urine. Measure protein concentration using a suitable assay (e.g., Bradford assay or urine test strips).
  - Anti-dsDNA Antibodies: Collect blood via retro-orbital or submandibular bleeding every two weeks. Determine serum anti-dsDNA antibody levels by ELISA.
- Endpoint Analysis:
  - At the end of the study (e.g., 12 weeks of treatment), euthanize mice and collect blood for final serum analysis (anti-dsDNA, Blood Urea Nitrogen - BUN).
  - Harvest kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological analysis.
  - Histopathology: Embed fixed kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Score glomerulonephritis, immune complex deposition, and interstitial inflammation by a blinded pathologist.

## Protocol 2: Assessment of **Envudeucitinib**'s Effect on Cellular and Humoral Immunity in MRL/lpr Mice

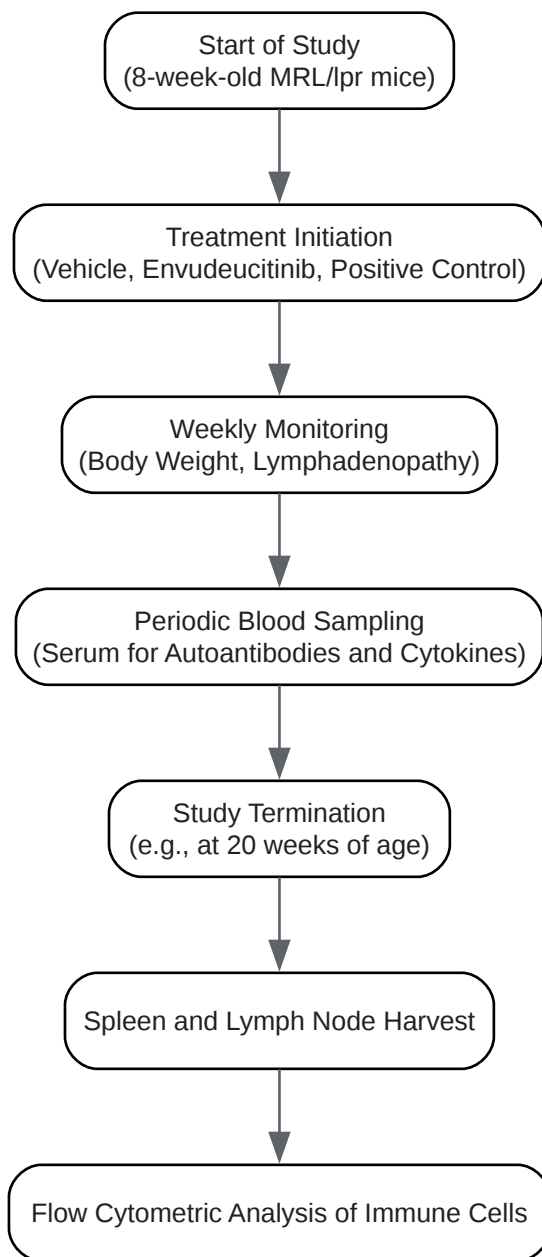
1. Objective: To investigate the impact of **Envudeucitinib** on immune cell populations and autoantibody production in the MRL/lpr mouse model.

2. Animals: Female MRL/lpr mice, 8-10 weeks of age.

3. Materials:

- **Envudeucitinib**
- Vehicle
- Positive control (e.g., mycophenolate mofetil)
- Flow cytometry antibodies (e.g., anti-CD4, -CD8, -B220, -CD138, -GL7, -PD-1, -CXCR5)
- ELISA kits for anti-dsDNA and cytokine measurement (e.g., IFN- $\alpha$ , IL-12, IL-23, IL-17)

## 4. Experimental Workflow:



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Caption: Experimental workflow for MRL/lpr mouse study.

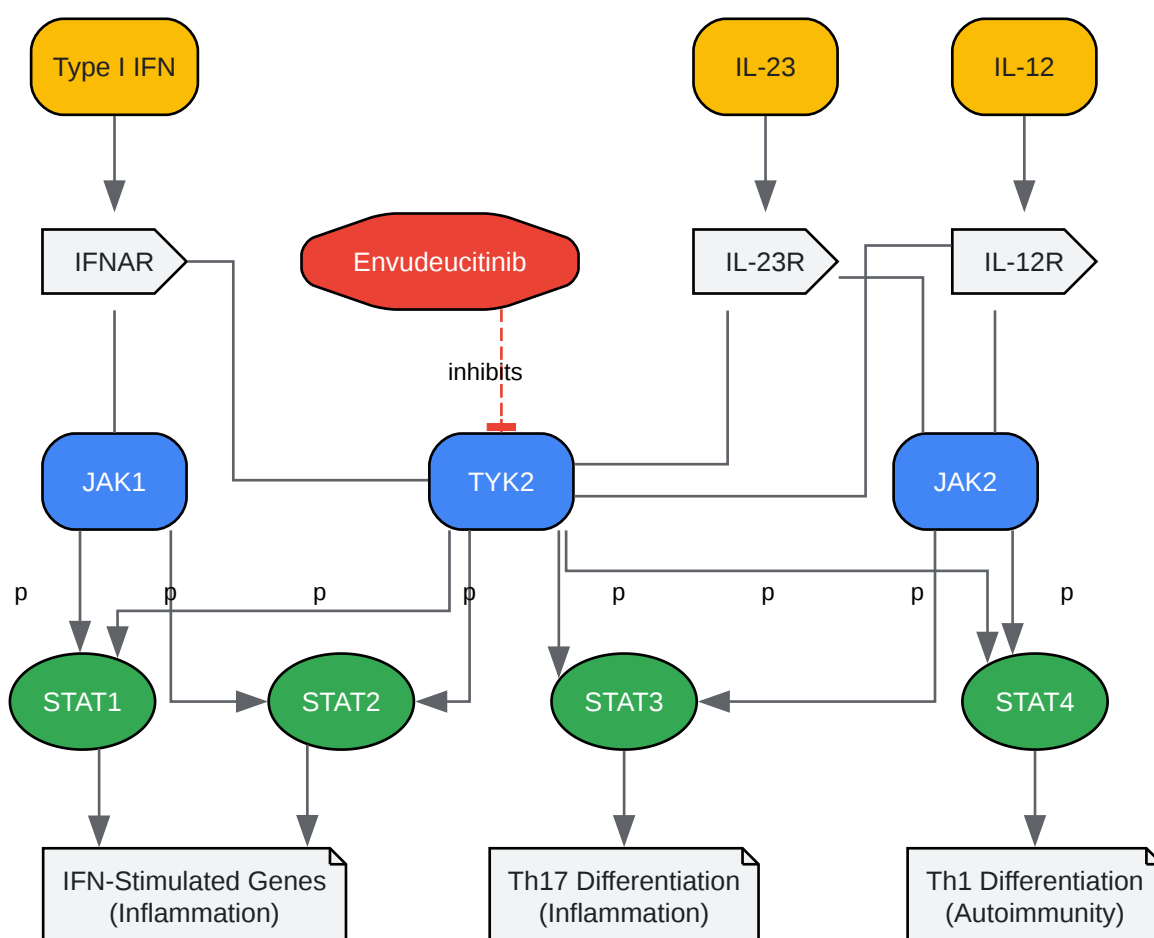
## 5. Detailed Methodology:

- Dosing Regimen: Administer **Envudeucitinib** or vehicle daily via oral gavage for 10-12 weeks.

- Clinical Assessment: Monitor body weight and lymphadenopathy weekly.
- Serological Analysis: Collect blood periodically to measure serum levels of anti-dsDNA antibodies and key cytokines (IFN- $\alpha$ , IL-12, IL-23, IL-17) by ELISA.
- Flow Cytometry: At the study endpoint, prepare single-cell suspensions from spleens and lymph nodes. Stain cells with fluorescently-labeled antibodies to identify and quantify immune cell populations, including T follicular helper cells (Tfh; CD4+CXCR5+PD-1+), germinal center B cells (B220+GL7+), and plasma cells (B220-CD138+).
- Gene Expression Analysis: Isolate RNA from kidney or spleen tissue to analyze the expression of IFN-stimulated genes (ISGs) by qRT-PCR to confirm target engagement.

## Signaling Pathway

**Envudeucitinib** selectively inhibits TYK2, a member of the JAK family of tyrosine kinases. TYK2 is crucial for the signal transduction of several key cytokines involved in the pathogenesis of SLE.



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Caption: **Envudeucitinib** inhibits TYK2-mediated cytokine signaling.

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- To cite this document: BenchChem. [Application of Envudeucitinib in Preclinical Models of Systemic Lupus Erythematosus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#application-of-envudeucitinib-in-preclinical-models-of-systemic-lupus-erythematosus]

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